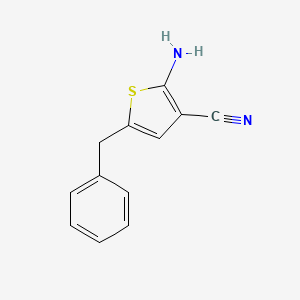

2-Amino-5-benzylthiophene-3-carbonitrile

Übersicht

Beschreibung

2-Amino-5-benzylthiophene-3-carbonitrile is a chemical compound with the molecular formula C12H10N2S . It has a molecular weight of 214.29 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .

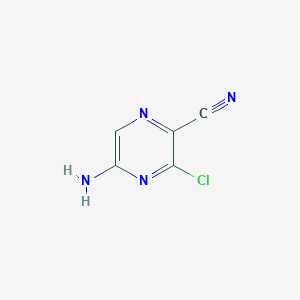

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N2S/c13-8-10-7-11(15-12(10)14)6-9-4-2-1-3-5-9/h1-5,7H,6,14H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dark place under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Antitumor Applications

2-Amino-5-benzylthiophene-3-carbonitrile and its derivatives have been explored for their potential in antitumor applications. Research has shown that various derivatives of 2-aminothiophene, synthesized using methods like the Gewald synthesis, exhibit significant inhibitory effects on human tumor cell lines, including hepatocellular carcinoma and breast cancer. These findings are supported by molecular modeling studies which highlight the reactivity of certain atoms in the compound's structure, potentially contributing to its antitumor properties (Khalifa & Algothami, 2020).

Antimicrobial and Antifungal Effects

Another significant area of application is in antimicrobial and antifungal treatments. Derivatives of 2-aminothiophene-3-carbonitrile have been synthesized and tested for their antimicrobial and antifungal activities. The effectiveness of these compounds against various microbial strains demonstrates their potential in developing new therapeutic agents for infectious diseases (Al-Omran, El-Khair, & Mohareb, 2002).

Synthesis of Novel Compounds

Research has also focused on developing new synthetic methodologies for 2-aminothiophene derivatives. Stereoselective synthesis techniques have been proposed to create trans-isomers of the compound, which can be structurally characterized through various analytical methods. Such advancements in synthetic techniques are crucial for exploring the compound's diverse applications in different fields of chemistry and medicine (Dotsenko et al., 2007).

Applications in Dye Synthesis

The compound and its derivatives have also been employed in the synthesis of dyes. For instance, 2-aminothiophene derivatives have been used to create azo dyes with good coloration and fastness properties on polyester, indicating their potential in the textile industry (Sabnis & Rangnekar, 1989).

Corrosion Inhibition

Additionally, research has explored the use of 2-aminothiophene derivatives as corrosion inhibitors. Studies have shown that certain derivatives can effectively inhibit mild steel corrosion in acidic environments. This application is significant for industries where corrosion resistance is critical (Verma et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

2-amino-5-benzylthiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c13-8-10-7-11(15-12(10)14)6-9-4-2-1-3-5-9/h1-5,7H,6,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJHEJKTLUMKAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(S2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

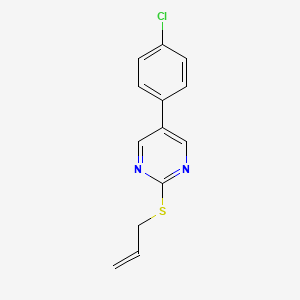

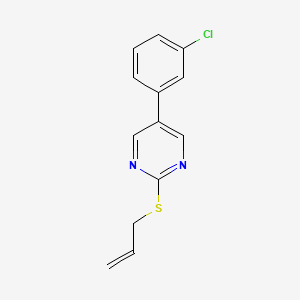

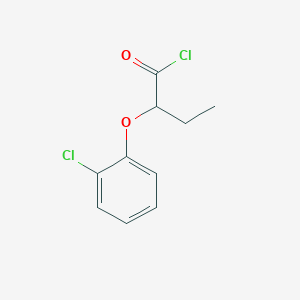

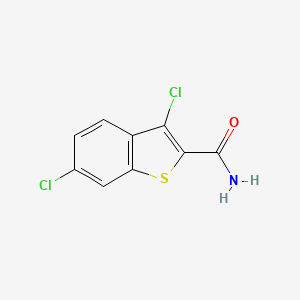

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B3036495.png)

![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036499.png)

![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036500.png)

![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036501.png)

![[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate](/img/structure/B3036506.png)

![3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036508.png)